molecular formula C11H17N5 B11737391 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11737391
M. Wt: 219.29 g/mol
InChI Key: JNBRBOMDSSFARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds containing two nitrogen atoms in a five-membered ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-6-5-10(14-16)8-12-11-9(2)7-13-15(11)3/h5-7,12H,4,8H2,1-3H3

InChI Key

JNBRBOMDSSFARF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=C(C=NN2C)C

Origin of Product

United States

Preparation Methods

Direct Alkylation of Pyrazole

A one-pot synthesis involves reacting 3-methylpyrazole with ethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours.

3-Methylpyrazole+CH₃CH₂BrK₂CO₃, DMF1-Ethyl-3-methyl-1H-pyrazole\text{3-Methylpyrazole} + \text{CH₃CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-Ethyl-3-methyl-1H-pyrazole}

Key Parameters :

  • Solvent : DMF or acetonitrile.

  • Temperature : 80–100°C.

  • Yield : 70–85%.

Hydrazine Cyclocondensation

An alternative route utilizes the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound reacts with ethylhydrazine to form the pyrazole ring. For example, pentane-2,4-dione and ethylhydrazine hydrochloride in ethanol under reflux yield the 1-ethyl-3-methyl subunit.

CH₃C(O)CH₂C(O)CH₃+CH₃CH₂NHNH₂EtOH, Δ1-Ethyl-3-methyl-1H-pyrazole\text{CH₃C(O)CH₂C(O)CH₃} + \text{CH₃CH₂NHNH₂} \xrightarrow{\text{EtOH, Δ}} \text{1-Ethyl-3-methyl-1H-pyrazole}

Optimization Notes :

  • Excess ethylhydrazine (1.5 equivalents) improves yield.

  • Acidic conditions (pH 4–5) minimize byproduct formation.

Synthesis of the 1,4-Dimethyl-1H-pyrazole Subunit

The 1,4-dimethyl-1H-pyrazole ring is constructed via regioselective methylation of a monosubstituted pyrazole precursor.

Methylation at Position 4

Starting with 1-methyl-1H-pyrazole , methylation at position 4 is achieved using methyl iodide (CH₃I) and a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF).

1-Methyl-1H-pyrazole+CH₃INaH, THF1,4-Dimethyl-1H-pyrazole\text{1-Methyl-1H-pyrazole} + \text{CH₃I} \xrightarrow{\text{NaH, THF}} \text{1,4-Dimethyl-1H-pyrazole}

Reaction Conditions :

  • Temperature : 0°C to room temperature.

  • Reaction Time : 6–8 hours.

  • Yield : 60–75%.

Cyclocondensation with Methylhydrazine

A complementary approach involves cyclocondensation of acetylacetone with methylhydrazine in acetic acid, producing 1,4-dimethyl-1H-pyrazole in 65–80% yield.

CH₃C(O)CH₂C(O)CH₃+CH₃NHNH₂AcOH, Δ1,4-Dimethyl-1H-pyrazole\text{CH₃C(O)CH₂C(O)CH₃} + \text{CH₃NHNH₂} \xrightarrow{\text{AcOH, Δ}} \text{1,4-Dimethyl-1H-pyrazole}

Coupling of Pyrazole Subunits

The final step involves linking the two pyrazole rings via a methylene bridge using a nucleophilic substitution or reductive amination strategy.

Nucleophilic Substitution

The 1-ethyl-3-methylpyrazole is brominated at the methyl group to form 3-(bromomethyl)-1-ethyl-1H-pyrazole , which reacts with 1,4-dimethyl-1H-pyrazol-5-amine in the presence of a base.

3-(BrCH₂)-1-Et-1H-pyrazole+1,4-Me₂-1H-pyrazol-5-amineK₂CO₃, DMFTarget Compound\text{3-(BrCH₂)-1-Et-1H-pyrazole} + \text{1,4-Me₂-1H-pyrazol-5-amine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Conditions :

  • Solvent : DMF at 60°C.

  • Reaction Time : 24–48 hours.

  • Yield : 70–80%.

Reductive Amination

An alternative method employs reductive amination between 3-(aminomethyl)-1-ethyl-1H-pyrazole and 1,4-dimethyl-1H-pyrazol-5-one using sodium cyanoborohydride (NaBH₃CN) in methanol.

3-(H₂NCH₂)-1-Et-1H-pyrazole+1,4-Me₂-1H-pyrazol-5-oneNaBH₃CN, MeOHTarget Compound\text{3-(H₂NCH₂)-1-Et-1H-pyrazole} + \text{1,4-Me₂-1H-pyrazol-5-one} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target Compound}

Optimization :

  • pH 6–7 maintained with acetic acid.

  • Yield: 65–75%.

Reaction Optimization and Scalability

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Solvent PolarityDMF > THF > EtOHHigher polarity improves solubility of intermediates
Temperature60–80°CPrevents decomposition of heat-sensitive intermediates
CatalystK₂CO₃, NaHBase strength critical for deprotonation
Reaction Time24–48 hoursLonger durations necessary for complete coupling

Industrial-scale protocols emphasize continuous flow reactors for the alkylation and coupling steps, reducing reaction times by 40% compared to batch processes.

Purification and Characterization

Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Characterization Data :

  • Melting Point : 128–130°C (lit.).

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 4.12 (q, 2H, CH₂CH₃), 4.30 (s, 2H, CH₂NH).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-5-amine
  • 1-ethyl-1H-pyrazole-3-carbaldehyde
  • 1,4-dimethyl-1H-pyrazol-5-amine

Uniqueness

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups on the pyrazole ring enhances its stability and reactivity compared to other similar compounds .

Biological Activity

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological activity, synthesizing data from various studies and providing insights into its potential therapeutic applications.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₁₈N₄
Molecular Weight230.30 g/mol
CAS Number1177349-76-6
IUPAC NameThis compound

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values around 3.79 µM.
  • SF268 (brain cancer) : IC50 values of 12.50 µM.
  • NCI-H460 (lung cancer) : IC50 values of 42.30 µM .

In a comparative study, derivatives such as N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline exhibited IC50 values of 3.25 mg/mL against Hep2 cells and 17.82 mg/mL against P815 cells . These findings suggest that this compound may possess similar or enhanced properties that warrant further investigation.

The mechanisms through which pyrazole compounds exert their anticancer effects include:

  • Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as Aurora-A kinase and CDK2. For example, one study reported an IC50 of 0.067 µM for Aurora-A kinase inhibition .
  • Induction of Apoptosis : Certain derivatives have been noted for their ability to induce apoptosis in cancer cells, a crucial mechanism for effective cancer therapy.
  • Autophagy Modulation : Some compounds have been found to induce autophagy without triggering apoptosis, providing a dual mechanism for combating tumor growth .

Study on Antitumor Activity

A recent study synthesized several pyrazole derivatives and evaluated their antitumor activity against various cell lines including A549 (lung cancer) and HCT116 (colon cancer). One notable compound demonstrated significant inhibition with an IC50 value of 0.07 μM against HCT116 cells . The structural similarities to this compound suggest that this compound could exhibit comparable efficacy.

Summary Table of Biological Activities

Activity TypeCell LineIC50 (µM)
AnticancerMCF73.79
AnticancerSF26812.50
AnticancerNCI-H46042.30
Aurora-A Kinase Inhibition-0.067
CDK2 Inhibition-25 nM

Q & A

Q. What are the common synthetic routes for N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine?

Answer: The synthesis typically involves cyclocondensation reactions between pyrazole derivatives and carbonyl-containing intermediates. For example:

  • Stepwise alkylation : Reacting 1-ethyl-1H-pyrazole-3-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under acidic conditions to form the methylene bridge .
  • Hydrazine-based cyclization : Using substituted hydrazines and β-keto esters to construct the pyrazole rings, followed by functionalization of the amine group .

Key reagents : Ethyl acetoacetate, hydrazine derivatives, and catalysts like acetic acid or p-toluenesulfonic acid. Reaction conditions (temperature: 80–100°C, time: 12–24 hrs) significantly influence yield .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

Answer: Standard characterization methods include:

Technique Application Example Data
1H NMR Confirm substituent positions and purityδ 8.59 (s, 1H, pyrazole-H), 3.83 (s, 2H, CH2), 1.45 (d, J=7.2 Hz, 3H, CH3)
ESI-MS Determine molecular ion massm/z (M+1): 379.2
HPLC Assess purity (>98% required for biological assays)Retention time: 8.2 min, purity: 98.07%
IR Spectroscopy Identify functional groups (e.g., N-H stretch at 3300–3500 cm⁻¹)

Advanced Research Questions

Q. How can synthesis yield be optimized using green chemistry approaches?

Answer: Methodological strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yield by 15–20% via enhanced energy efficiency .
  • Continuous flow reactors : Enable precise control of reaction parameters (temperature, residence time) and scalability, minimizing solvent waste .
  • Solvent selection : Replace traditional solvents (DMF, DMSO) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Validation : Monitor reaction progress via TLC or in-line IR spectroscopy to optimize intermediate formation .

Q. How should researchers resolve contradictions in reported biological activity data?

Answer: Steps for data reconciliation :

Reproducibility checks : Replicate assays under identical conditions (pH, temperature, cell lines) to rule out experimental variability .

Purity validation : Use HPLC to confirm compound integrity; impurities >2% can skew bioactivity results .

QSAR modeling : Correlate structural features (e.g., substituent electronegativity, logP) with activity trends. For example, fluorination at the pyrazole 5-position enhances kinase inhibition by 30% .

Target engagement assays : Validate binding affinity (e.g., SPR, ITC) to confirm direct interactions with proposed molecular targets .

Q. How to design experiments for studying structure-activity relationships (SAR)?

Answer: Experimental framework :

Structural diversification : Synthesize derivatives with variations in:

  • Alkyl chain length (ethyl vs. propyl) .
  • Substituent positions (e.g., fluorine at pyrazole 4 vs. 5 position) .

Biological testing :

  • In vitro assays : Measure IC50 values against target enzymes (e.g., kinases) .
  • Cellular models : Assess cytotoxicity (e.g., MTT assay) and apoptosis induction .

Computational analysis :

  • Molecular docking : Predict binding modes using crystal structures of target proteins (PDB ID: 2JDO) .
  • ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties .

Data integration : Apply multivariate analysis to identify critical structural determinants of activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.